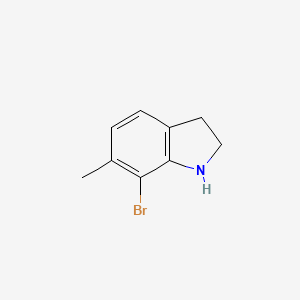

7-Bromo-6-methyl-indoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10BrN |

|---|---|

Molecular Weight |

212.09 g/mol |

IUPAC Name |

7-bromo-6-methyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C9H10BrN/c1-6-2-3-7-4-5-11-9(7)8(6)10/h2-3,11H,4-5H2,1H3 |

InChI Key |

NVYZMVQKUYHKNG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(CCN2)C=C1)Br |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 7 Bromo 6 Methylindoline Derivatives

Reactivity of the Bromine Moiety

The bromine atom attached to the benzene (B151609) ring of the indoline (B122111) core is a key functional group for synthetic diversification. Its reactivity is dominated by its ability to participate in nucleophilic substitution and, more significantly, in a variety of transition-metal-catalyzed cross-coupling reactions.

The bromine atom on the 7-bromo-6-methylindoline ring can be displaced by strong nucleophiles, a process known as nucleophilic aromatic substitution (SNA_r). smolecule.comsmolecule.comevitachem.com This type of reaction is generally less common for simple aryl halides unless the ring is activated by potent electron-withdrawing groups. However, under specific conditions, nucleophiles can replace the bromine atom. For instance, in related bromo-indoline systems, the bromine atom can undergo displacement with reagents like cyanide or methoxide. vulcanchem.com The reactivity in these reactions is enhanced by the electron-rich nature of the indoline ring, which can stabilize the intermediate Meisenheimer complex.

The general scheme for such a reaction is:

Scheme 1: Nucleophilic Substitution at the C-7 Position

Where Nu represents a nucleophile.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation and are widely applied to aryl bromides. nih.govsigmaaldrich.com The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is particularly effective for derivatizing the 7-bromo-6-methylindoline core. tcichemicals.comlibretexts.org This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. nih.govrsc.org

The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the C-7 position. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored for specific substrates. beilstein-journals.orgnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Bromo-Indole Analogs

| Aryl Bromide Substrate | Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) | Ref |

| 4-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine | Phenylboronic acid | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | ~90% | beilstein-journals.org |

| 6-Bromoindole Precursor | Methyl-substituted intermediate | Palladium Catalyst | Not Specified | Not Specified | Not Specified | N/A | |

| 1-Bromo-4-butylbenzene | 2-Pyridyl boronate | Pd₂(dba)₃ | Phosphite Ligand (1) | K₃PO₄ | Dioxane | High | nih.gov |

| Aryl Bromides | Aryl/Heteroaryl Boronic Acids | Pd(OAc)₂ | SPhos / XPhos | K₂CO₃ / Cs₂CO₃ | Dioxane | Moderate to High | beilstein-journals.org |

This table presents data from related bromo-heterocyclic systems to illustrate typical reaction conditions applicable to 7-bromo-6-methylindoline.

Beyond palladium, other transition metals like copper and nickel are also effective in mediating the functionalization of aryl halides. Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are particularly useful for forming carbon-nitrogen and carbon-oxygen bonds. mdpi.com These methods can be used to couple 7-bromo-6-methylindoline with amines, amides, or phenols. beilstein-journals.orgacs.org

Furthermore, transition-metal-catalyzed C-H activation provides a modern approach to functionalization. nih.govresearchgate.net While typically focused on non-halogenated positions, these methods can be used in concert with the reactivity of the bromine atom to achieve comprehensive derivatization of the indole (B1671886) scaffold. acs.org For instance, a directed C-H functionalization could modify the benzene ring, followed by a cross-coupling reaction at the bromine site.

Reactivity of the Indoline Nitrogen Atom

The nitrogen atom in the indoline ring is a secondary amine, making it a nucleophilic center that readily participates in reactions to form N-substituted derivatives. This reactivity is fundamental to modifying the properties of the indoline core.

N-alkylation of the indoline nitrogen can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. google.com The reaction proceeds via a standard nucleophilic substitution mechanism where the nitrogen atom attacks the electrophilic carbon of the alkylating agent. Phase transfer catalysis is sometimes employed to facilitate the reaction between the organic-soluble indoline and an aqueous base. researchgate.net

N-arylation, the formation of a bond between the indoline nitrogen and an aryl group, is typically accomplished using transition metal catalysis. acs.org Copper- and palladium-based systems are commonly used to couple indoles with aryl halides. mdpi.comresearchgate.net These reactions often require a ligand to facilitate the catalytic process and a base to deprotonate the indoline nitrogen, increasing its nucleophilicity. acs.orgsemanticscholar.org

The N-alkylation and N-arylation reactions described above lead to a diverse array of N-substituted 7-bromo-6-methylindoline derivatives. The choice of the alkylating or arylating agent allows for the introduction of a wide range of functional groups, which can be used to tune the steric and electronic properties of the molecule. For example, enantioselective N-alkylation of indole derivatives can be achieved using chiral catalysts, yielding chiral N-alkylated products with high enantiomeric ratios. nih.govmdpi.com

Table 2: Examples of N-Alkylation and N-Arylation of Indole Derivatives

| Indole Substrate | Reagent | Catalyst / Conditions | Product Type | Yield (%) | Ref |

| 7-Methylindole | Cbz imine | Dinuclear Zinc-ProPhenol | N-Alkylation | 63% | nih.gov |

| 6-Bromoisatin | Various Alkyl Bromides | TBAB (Phase Transfer Catalyst), K₂CO₃, DMF | N-Alkylation | 75-85% | researchgate.net |

| Indole | 4-Bromotoluene | CuI, N,N'-dimethylethylenediamine (ligand) | N-Arylation | 96% | acs.org |

| Indole | Iodobenzene | Pd⁰-AO/Fe₃O₄, Et₃N, DMF | N-Arylation | 96% | mdpi.com |

| Electron-deficient indoles | Allyl acetate | Palladium complex, Chiral ligand | N-Alkylation | 57-99% | mdpi.com |

This table showcases reaction conditions for the N-functionalization of various indole cores, which are applicable to the 7-bromo-6-methylindoline scaffold.

Electrophilic and Nucleophilic Reactions on the Indoline Core

The indoline nucleus, a saturated heterocyclic amine fused to a benzene ring, exhibits a rich and varied reactivity profile towards both electrophiles and nucleophiles. The substitution on the benzene portion of 7-bromo-6-methylindoline significantly influences the outcomes of these reactions.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In the case of 7-bromo-6-methylindoline, the benzene ring is the primary site for such reactions. The regioselectivity of EAS is dictated by the combined electronic and steric effects of the substituents already present: the 6-methyl group and the 7-bromo substituent, as well as the influence of the fused indoline ring.

The indole ring system is generally highly reactive towards electrophiles, with the C3 position being the most nucleophilic. researchgate.net However, in the saturated indoline system, the reactivity of the pyrrolic part is diminished, and electrophilic attack occurs on the benzene ring. The directing effects of the substituents on the benzene ring of 7-bromo-6-methylindoline are crucial. The methyl group at C6 is an activating, ortho-, para-directing group, while the bromine at C7 is a deactivating, yet ortho-, para-directing group. The nitrogen of the indoline ring, being an amino group fused to the aromatic ring, is a powerful activating, ortho-, para-director.

Considering the positions on the benzene ring available for substitution (C4 and C5), the directing effects can be analyzed:

The 6-methyl group directs electrophiles to the ortho position (C5).

The 7-bromo substituent directs electrophiles to the ortho position (C6, which is already substituted) and the para position (C4).

The fused amino ring strongly directs electrophiles to the ortho position (C7, already substituted) and the para position (C5).

The combined influence of these groups suggests that the C5 position is the most likely site for electrophilic attack, being activated by both the 6-methyl group and the fused amino ring. The C4 position is another potential site, influenced by the 7-bromo substituent and to a lesser extent by the meta-relationship to the 6-methyl group.

In related substituted indole systems, the regioselectivity of electrophilic substitution has been studied. For instance, in 1-substituted-5-hydroxy-2-methylindoles, bromination has been shown to occur regioselectively at the C6 position, while other electrophilic substitutions like the Mannich reaction occur at the C4 position. niscpr.res.in Nitration of some 3-carbethoxy/acetyl-5-hydroxy-2-methylindoles can lead to substitution at both the C4 and C6 positions. niscpr.res.in These examples highlight the complex interplay of electronic and steric factors in determining the outcome of electrophilic substitution on polysubstituted indole and indoline rings. For 7-bromo-6-methylindoline, while a definitive prediction requires experimental validation, the C5 position appears to be the most probable site for electrophilic attack due to the strong activating and directing effects of the adjacent methyl and amino groups.

While the aromatic portion of 7-bromo-6-methylindoline is prone to electrophilic attack, the indoline ring system itself is generally less susceptible to direct nucleophilic addition due to its electron-rich nature. However, nucleophilic attack can be induced under specific circumstances, often involving the generation of a reactive intermediate.

One such scenario involves the formation of "indolynes," which are highly reactive aryne derivatives of indole. nih.gov Although not a direct addition to the indoline, the generation of an indolyne from a suitably substituted indoline precursor would create a highly electrophilic triple bond within the benzene ring, which would then be readily attacked by nucleophiles. nih.gov For example, a 6,7-indolyne could theoretically be generated from a 7-bromo-6-substituted indoline derivative, leading to subsequent nucleophilic addition at either C6 or C7.

Another context for nucleophilic attack is on iminium ions derived from the indoline. The nitrogen of the indoline can be alkylated or acylated, and subsequent oxidation or rearrangement could generate an electrophilic iminium species within the five-membered ring, which would then be susceptible to nucleophilic attack. Furthermore, reactions involving N-heterocyclic cations, such as those derived from phenanthridine, have shown that nucleophilic attack can occur on the iminium moiety, leading to cyclization. researchgate.net While these are specialized examples, they illustrate potential pathways for engaging the indoline ring system in nucleophilic reactions.

Advanced Cyclization and Rearrangement Pathways Involving 7-Bromo-6-methylindoline

The presence of the bromine atom at the C7 position of 7-bromo-6-methylindoline opens up a range of possibilities for advanced cyclization and rearrangement reactions, particularly those involving radical intermediates or transition-metal catalysis.

The carbon-bromine bond at the C7 position can be homolytically cleaved to generate an aryl radical, which can then participate in intramolecular cyclization reactions if a suitable unsaturated tether is present on the indoline nitrogen. The regioselectivity of these radical cyclizations is a subject of significant interest and is governed by factors such as ring size of the product and the geometry of the transition state, often rationalized by Baldwin's rules. stackexchange.comwikipedia.org

Studies on the radical cyclization of N-alkenyl-7-bromoindoles have provided valuable insights into these processes. stackexchange.com For instance, the cyclization of N-allyl-7-bromoindole was found to yield a 6-endo-trig cyclization product, contrary to the expected 5-exo-trig product, highlighting the influence of the indole ring's geometry on the reaction outcome. stackexchange.com In contrast, extending the tether by one methylene (B1212753) unit, as in N-(but-3'-enyl)-7-bromoindole, resulted in the formation of the expected 6-exo cyclization product. stackexchange.com

| Substrate | Reaction Conditions | Product(s) | Ratio | Reference |

| N-allyl-7-bromoindole | Bu₃SnH, AIBN, toluene, reflux | 6-endo cyclization product, reduction product | 1:2 | stackexchange.com |

| N-(but-3'-enyl)-7-bromoindole | Bu₃SnH, AIBN, toluene, reflux | 6-exo cyclization product, reduction product | 1:1.2 | stackexchange.com |

These findings suggest that for a hypothetical N-alkenyl-7-bromo-6-methylindoline, the regioselectivity of radical cyclization would be similarly dependent on the length of the alkenyl chain. The presence of the 6-methyl group might introduce steric hindrance that could further influence the transition state energies and potentially alter the product distribution compared to the unsubstituted system.

Dearomatization reactions of indoles are powerful transformations for the synthesis of complex, three-dimensional structures from simple aromatic precursors. One such reaction is the dearomative indole-C3-alkylation followed by an intramolecular aza-Friedel–Crafts reaction. acs.org This cascade typically involves the alkylation of the indole at the C3 position, which disrupts the aromaticity of the pyrrole (B145914) ring and generates an indolenine intermediate. This intermediate then undergoes an intramolecular electrophilic attack on an appended nucleophilic arene or heteroarene, often catalyzed by a Lewis or Brønsted acid. acs.orgbeilstein-journals.orgunimi.itrsc.orgrsc.org

While specific examples involving 7-bromo-6-methylindoline are not prevalent in the literature, the general principles of this cascade can be extrapolated. For a derivative of 7-bromo-6-methylindole (the oxidized form of the indoline) with a suitable tethered nucleophile at the C3 position, a dearomative cyclization could be envisioned. The electronic nature of the 7-bromo-6-methyl-substituted benzene ring would influence the final aza-Friedel–Crafts step. A cis-diastereoselective outcome has been observed in similar cascade reactions leading to tetracyclic indolines. acs.org

The 7-bromo-6-methylindoline scaffold is well-suited for a variety of intramolecular transformations, particularly those catalyzed by transition metals. The bromine atom at C7 serves as a handle for oxidative addition to a low-valent metal center, such as palladium(0), initiating a catalytic cycle.

A prominent example of such a transformation is the intramolecular Heck reaction. If an alkenyl group is tethered to the indoline nitrogen or another position on the molecule, a palladium-catalyzed intramolecular cyclization can occur between the C7 position and the double bond. This has been demonstrated in the synthesis of various carboline derivatives from 2-aminomethyl-3-bromoindoles. acs.org

Another potential intramolecular transformation is the Suzuki or Stille coupling, where the C7-bromo group is coupled with a boronic acid or organostannane, respectively, that is part of a tether attached elsewhere on the molecule. Such reactions are powerful methods for the construction of polycyclic systems. For instance, intramolecular C-H arylation has been used in the synthesis of tetrahydroindolo-fused isoquinolines. nih.gov

Furthermore, intramolecular carbolithiation reactions have been reported for N-allyl-2-bromoanilines, leading to the formation of indolines. beilstein-journals.org A similar strategy could potentially be applied to a derivative of 7-bromo-6-methylindoline to construct fused ring systems.

Redox Properties and Electrochemical Behavior of 7-Bromo-6-methylindoline

The redox properties of indoline derivatives are of significant interest for their applications in materials science and as intermediates in electrosynthesis. The indoline nucleus is an electron-rich system that can be oxidized electrochemically. The potential at which this oxidation occurs is highly dependent on the substituents on both the aromatic ring and the nitrogen atom.

The electrochemical behavior of substituted indolines is typically investigated using techniques such as cyclic voltammetry (CV). Cyclic voltammetry can provide valuable information about the oxidation and reduction potentials of a molecule and the stability of the resulting charged species. For instance, CV studies of a related diindolylamine compound, 7,7′-amino-3-tert-butyl-diindole, revealed an irreversible one-electron oxidation at a mild potential of 0.165 V (vs Fc/Fc⁺). acs.org The irreversibility of this process suggests that the resulting radical cation is reactive and undergoes subsequent chemical reactions, such as oligomerization. acs.org

Electrochemical methods have been developed for the synthesis of bromoindolines, highlighting the interplay between bromide ions and the indole nucleus under electrolytic conditions. rsc.org In these reactions, bromide ions can act as a redox mediator. The electrochemical oxidation of bromide to an electrophilic bromine species can occur at a lower potential than the direct oxidation of the indole itself. uevora.pt This electrochemically generated bromine species then reacts with the indole derivative in a dearomative bromocyclization reaction, a process that has been successfully applied to tryptamine (B22526) and tryptophol (B1683683) derivatives. rsc.org This indirect oxidation strategy can improve the chemoselectivity of the reaction and avoid over-oxidation products. uevora.pt

The table below summarizes electrochemical data for related substituted indole derivatives, illustrating the range of oxidation potentials observed in these systems.

| Compound | Method | Oxidation Potential (E_ox) | Characteristics | Source |

| 7,7′-Amino-3-tert-butyl-diindole | Cyclic Voltammetry | 0.165 V vs Fc/Fc⁺ | Irreversible, one-electron oxidation | acs.org |

| 3-Bromo-6,7-dihydroxycoumarin | Cyclic Voltammetry | 0.35 V vs Ag/AgCl | Anodic peak potential (E_pa) | uevora.pt |

| 6,7-Dihydroxycoumarin | Cyclic Voltammetry | 0.45 V vs Ag/AgCl | Anodic peak potential (E_pa) | uevora.pt |

This table presents data for structurally related compounds to illustrate the electrochemical properties of substituted aromatic and heterocyclic systems, as specific data for 7-Bromo-6-methylindoline was not found.

Structure Reactivity Relationships and Theoretical Chemistry of 7 Bromo 6 Methylindoline

Electronic Structure Analysis and Frontier Molecular Orbitals (FMO)

The electronic characteristics of 7-Bromo-6-methyl-indoline are fundamental to understanding its reactivity. Analysis of its frontier molecular orbitals (FMO) and molecular electrostatic potential surface (MEPS) provides critical insights into its behavior in chemical reactions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO represents the orbital from which a molecule is most likely to donate electrons, characterizing it as a nucleophile, while the LUMO is the orbital most likely to accept electrons, defining its electrophilic nature. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. dergipark.org.trscience.gov

For this compound, the HOMO is expected to be primarily localized on the electron-rich indoline (B122111) ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring. researchgate.net The substituents significantly modulate the energy of these orbitals. The methyl group at the C6 position, being an electron-donating group, increases the electron density of the ring and raises the energy of the HOMO, making the molecule more nucleophilic. researchgate.net Conversely, the bromine atom at the C7 position is an electron-withdrawing group due to its high electronegativity, which lowers the energy of both the HOMO and the LUMO. core.ac.uk This combined effect results in a nuanced electronic structure. Computational studies on similarly substituted indoles and other aromatic systems show that the interplay of such substituents finely tunes the orbital energies. researchgate.netchemrxiv.org

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. science.govresearchgate.net The precise energy gap for this compound would require specific DFT calculations, but trends can be inferred from related compounds. For instance, computational studies on substituted indoline-2,3-diones have shown that electron-withdrawing groups like -NO2 decrease the HOMO-LUMO gap, thereby increasing reactivity. dergipark.org.tr

Table 1: Representative Frontier Molecular Orbital Energies of Substituted Indolines

This table presents hypothetical yet representative FMO energy values for substituted indolines to illustrate the electronic effects of methyl and bromo groups. The values are based on trends observed in computational studies of related aromatic and heterocyclic systems.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Inferred Reactivity |

| Indoline (Parent) | -5.10 | -0.20 | 4.90 | Moderate |

| 6-Methylindoline | -4.95 | -0.15 | 4.80 | Higher |

| 7-Bromoindoline | -5.30 | -0.50 | 4.80 | Higher |

| This compound | -5.15 | -0.45 | 4.70 | Highest |

Molecular Electrostatic Potential Surfaces (MEPS)

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. dergipark.org.trarxiv.org It maps the electrostatic potential onto the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. researchgate.net

In this compound, the MEPS would show several key features:

Negative Potential: A region of significant negative electrostatic potential is expected above the π-system of the fused aromatic rings and near the nitrogen atom's lone pair. This indicates that these are the primary sites for interaction with electrophiles. core.ac.ukic.ac.uk

Positive Potential: The hydrogen atoms bonded to carbon and nitrogen will exhibit positive potential. Notably, the bromine atom, despite its high electronegativity, can feature a region of positive potential on its outermost surface, known as a σ-hole. This allows the bromine to act as a halogen bond donor, an important non-covalent interaction.

Table 2: Predicted Molecular Electrostatic Potential Characteristics of this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Benzene Ring (π-system) | Negative | Site for electrophilic attack |

| Pyrrolidine (B122466) Ring (N-atom) | Negative | Site for electrophilic attack / protonation |

| Bromine Atom (outer surface) | Positive (σ-hole) | Halogen bond donor site |

| Methyl Group (H-atoms) | Positive | Weakly acidic protons |

Influence of Bromine and Methyl Substituents on Indoline Core Reactivity

The reactivity of the indoline core is heavily dictated by the steric and electronic properties of the bromine and methyl substituents. These groups can either activate or deactivate the ring towards certain reactions and can direct incoming reagents to specific positions.

Steric Hindrance Effects on Reaction Pathways

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede a chemical reaction. In this compound, both substituents can exert significant steric effects.

The methyl group at C6 can sterically block access to the adjacent C5 and C7 positions. This is particularly relevant in reactions such as metal-catalyzed C-H functionalization, where a bulky catalyst must approach the C-H bond. rsc.orgmdpi.com

The bromine atom at C7 likewise hinders reactions at this position and can influence the approach of reagents to the neighboring C6 position and the nitrogen atom of the pyrrolidine ring. rsc.org

Studies on the diazo-coupling of substituted indoles have shown that bulky substituents can alter the rate-limiting step of a reaction by sterically hindering proton removal from the reaction intermediate. rsc.org In the synthesis of substituted indolines, a methyl group at the 6-position has been observed to make reactions sluggish, likely due to steric hindrance. mdpi.com This suggests that functionalization of this compound at the C5 position might be disfavored compared to the C4 position due to the combined steric bulk of the C6-methyl and C7-bromo groups.

Electronic Effects on Reactivity and Selectivity

The electronic effects of the substituents often have a more profound impact on reactivity and selectivity.

Methyl Group (C6): As an electron-donating group, the methyl group activates the benzene ring towards electrophilic aromatic substitution. It donates electron density primarily through hyperconjugation and a weak inductive effect, increasing the nucleophilicity of the ring. core.ac.uknih.gov

The combination of an activating methyl group and a deactivating bromine group creates a complex reactivity pattern. For electrophilic aromatic substitution, the directing effects of both groups must be considered. The methyl group is an ortho-, para-director, while the bromine is also an ortho-, para-director. In this case, the C4 and C5 positions are the most likely sites for substitution, and the final regioselectivity would depend on the specific reaction conditions and the nature of the electrophile, balanced against the steric effects previously discussed.

Computational Chemistry Approaches for Reaction Pathway Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reaction pathways of complex organic molecules like this compound. researchgate.netcrimsonpublishers.com These methods allow for the detailed investigation of reaction mechanisms at a molecular level. rsc.orgmdpi.comosti.gov

By calculating the energies of reactants, transition states, intermediates, and products, a complete potential energy surface for a proposed reaction can be mapped. researchgate.netacs.org This allows chemists to:

Determine Reaction Mechanisms: Distinguish between different possible pathways, such as concerted, stepwise, or radical mechanisms. researchgate.netrsc.org

Explain Selectivity: Understand the origins of regio-, chemo-, and stereoselectivity by comparing the energy barriers for different competing pathways. ccspublishing.org.cn

Validate Experimental Observations: Computational results can provide a theoretical foundation for experimentally observed outcomes and help rationalize unexpected results. ccspublishing.org.cn

Commonly used DFT functionals for such studies on indoline and indole (B1671886) systems include B3LYP, often paired with basis sets like 6-31G(d,p) or def2-TZVP. dergipark.org.trresearchgate.netijcce.ac.ir Advanced models may also incorporate corrections for dispersion forces and solvent effects to provide a more accurate representation of the chemical reality. rsc.org For this compound, DFT could be used to model various transformations, such as C-H activation, electrophilic substitution, or metal-catalyzed cross-coupling reactions, providing deep insights into its reactivity that would be difficult to obtain through experimental means alone.

Table 3: Application of Computational Methods in Studying Indoline Reactivity

| Computational Technique | Application | Information Gained |

| Geometry Optimization | Finding the lowest energy structure of molecules | Bond lengths, bond angles, dihedral angles |

| Frequency Calculation | Characterizing stationary points on the potential energy surface | Confirmation of minima and transition states; thermodynamic data |

| Frontier Molecular Orbital (FMO) Analysis | Analyzing HOMO and LUMO | Reactivity indices, HOMO-LUMO gap, sites for orbital interactions |

| Molecular Electrostatic Potential (MEP) | Visualizing charge distribution | Prediction of sites for electrophilic and nucleophilic attack |

| Transition State Search (e.g., QST2/3, Berny) | Locating the highest energy point along a reaction coordinate | Activation energy barriers, structure of the transition state |

| Intrinsic Reaction Coordinate (IRC) | Connecting a transition state to its reactants and products | Confirmation of the reaction pathway |

Density Functional Theory (DFT) Calculations for Reaction Intermediates and Transition States

Density Functional Theory (DFT) has emerged as a formidable tool in computational chemistry for investigating the electronic structure and energetics of molecules, including transient species like reaction intermediates and transition states. For 7-Bromo-6-methylindoline, DFT calculations can provide invaluable insights into its reactivity by mapping out the potential energy surfaces of its reactions.

The substituents on the indoline core, a bromine atom at the 7-position and a methyl group at the 6-position, are expected to exert significant electronic and steric effects. The bromine atom, being electronegative, acts as an electron-withdrawing group through the inductive effect, while also possessing lone pairs that can participate in resonance. The methyl group, in contrast, is a weak electron-donating group. The interplay of these effects modulates the electron density distribution across the indoline ring system, thereby influencing its susceptibility to electrophilic or nucleophilic attack.

In a typical reaction, 7-Bromo-6-methylindoline can engage with various reagents, leading to the formation of fleeting intermediates and high-energy transition states. DFT calculations can model these species, providing their optimized geometries and relative energies. For instance, in an electrophilic aromatic substitution reaction on the benzene ring, DFT can be used to compare the stability of the sigma-complex intermediates formed by attack at the different available positions. The calculations would likely show that the directing effects of the bromo and methyl groups, along with the inherent reactivity of the indoline nucleus, govern the regioselectivity of the reaction.

A hypothetical DFT study on the N-alkylation of 7-Bromo-6-methylindoline with an alkyl halide would involve calculating the energies of the reactants, the transition state for the nucleophilic attack of the indoline nitrogen on the alkyl halide, and the final product. The activation energy, derived from the energy difference between the reactants and the transition state, would provide a quantitative measure of the reaction's feasibility.

Below is a representative data table illustrating the type of information that could be obtained from DFT calculations on a hypothetical reaction of 7-Bromo-6-methylindoline.

| Species | Relative Energy (kcal/mol) | Key Geometric Parameters (Å) |

| Reactants (7-Bromo-6-methylindoline + Electrophile) | 0.0 | - |

| Transition State 1 (C4-attack) | +25.3 | C4-E bond forming: 2.1 |

| Intermediate 1 (Sigma-complex at C4) | +8.1 | C4-E bond: 1.6 |

| Transition State 2 (C5-attack) | +22.8 | C5-E bond forming: 2.0 |

| Intermediate 2 (Sigma-complex at C5) | +6.5 | C5-E bond: 1.6 |

Note: The data in this table is illustrative and intended to represent the type of output from DFT calculations. Actual values would be specific to the reaction being studied.

These computational studies are instrumental in rationalizing experimentally observed outcomes and in predicting the reactivity of 7-Bromo-6-methylindoline in yet unexplored chemical transformations.

Molecular Dynamics Simulations for Conformational Analysis

The indoline core is a five-membered ring fused to a six-membered ring, and as such, it is not planar. The five-membered pyrrolidine ring can adopt various conformations, often described as envelope or twist forms. The specific conformation adopted by 7-Bromo-6-methylindoline, and the dynamics of its interconversion between different conformations, can be comprehensively studied using Molecular Dynamics (MD) simulations.

MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion for the system. This allows for the exploration of the molecule's conformational landscape and the identification of its most stable, low-energy conformations. The presence of the bromo and methyl substituents on the benzene ring can influence the conformational preferences of the pyrrolidine ring through steric interactions.

An MD simulation of 7-Bromo-6-methylindoline would typically involve placing the molecule in a simulated solvent box and allowing it to evolve over a period of nanoseconds or even microseconds. Analysis of the simulation trajectory can reveal the dihedral angles that define the puckering of the five-membered ring and the orientation of the N-H bond.

The results of such a simulation could be summarized in a table that quantifies the conformational preferences.

| Conformational State | Population (%) | Average Dihedral Angle (C2-N1-C7a-C7) (degrees) |

| Envelope (C7a up) | 65 | 35 |

| Envelope (N1 up) | 25 | -20 |

| Twist | 10 | Variable |

Note: This table presents hypothetical data to illustrate the potential findings from a molecular dynamics simulation. The actual populations and angles would depend on the force field used and the simulation conditions.

Understanding the conformational dynamics of 7-Bromo-6-methylindoline is important as the shape of the molecule can affect its ability to bind to biological targets or to interact with other molecules in a reaction.

Stereochemical Aspects of Reactions Involving 7-Bromo-6-methylindoline

The stereochemistry of reactions involving 7-Bromo-6-methylindoline is a critical consideration, particularly when new stereocenters are formed. The inherent chirality of many substituted indoline derivatives and the potential for creating new chiral centers during a reaction necessitate a thorough understanding of the stereochemical course of these transformations.

Reactions at the prochiral C2 or C3 positions of the indoline ring can lead to the formation of enantiomers or diastereomers. The facial selectivity of such reactions, meaning the preferential attack of a reagent from one face of the indoline molecule over the other, can be influenced by the existing substituents. The bromo and methyl groups on the benzene ring, although not directly attached to the pyrrolidine ring, can exert long-range steric or electronic effects that may create a biased environment for an approaching reagent.

For example, in a catalytic asymmetric reaction, a chiral catalyst would interact with the 7-Bromo-6-methylindoline substrate to form a diastereomeric transition state. The difference in the energy of these diastereomeric transition states would determine the enantiomeric excess of the product. DFT calculations can be employed to model these transition states and predict the stereochemical outcome. chinesechemsoc.org

Furthermore, if 7-Bromo-6-methylindoline is used as a chiral building block, the stereochemistry of its subsequent transformations is of paramount importance. For instance, in a [3+2] cycloaddition reaction where the indoline acts as the dipolarophile, the facial selectivity of the approach of the dipole would be a key determinant of the stereochemistry of the final product. Studies on related indole systems have shown that the nature and position of substituents play a critical role in directing the stereochemical outcome of such cycloadditions.

The stereochemical integrity of the indoline core during a reaction is also a significant aspect. Under certain reaction conditions, racemization or epimerization at a newly formed stereocenter could occur, and understanding the mechanisms leading to such processes is crucial for controlling the stereoselectivity of a reaction.

Advanced Spectroscopic Characterization Techniques for 7 Bromo 6 Methylindoline Derivatives

Mass Spectrometry (MS and HRMS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

ESI-MS: This is a soft ionization technique that is well-suited for polar and thermally labile molecules. For 7-bromo-6-methylindoline, ESI-MS would be expected to show a prominent protonated molecular ion peak [M+H]⁺. A characteristic feature would be the presence of two peaks of nearly equal intensity separated by two mass units (e.g., m/z 212 and 214), which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). researchgate.net

GC-MS: This technique couples gas chromatography with mass spectrometry and is suitable for volatile and thermally stable compounds. amazonaws.com GC-MS provides both the retention time of the compound and its mass spectrum. The fragmentation pattern obtained from electron ionization (EI) in GC-MS can provide valuable structural information.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. scispace.com This allows for the unambiguous determination of the elemental formula of a molecule. For 7-bromo-6-methylindoline (C₉H₁₀BrN), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

Table 2: Predicted Mass Spectrometry Data for 7-Bromo-6-methylindoline

| Technique | Ionization Mode | Expected m/z | Interpretation |

| ESI-MS | Positive | [M+H]⁺ at ~212/214 | Protonated molecular ion showing the isotopic pattern of one bromine atom. |

| GC-MS (EI) | Positive | M⁺ at ~211/213 | Molecular ion with the bromine isotopic pattern. |

| GC-MS (EI) | Positive | Various fragments | Fragmentation pattern provides structural information (e.g., loss of a methyl group, loss of a bromine atom). |

| HRMS | Positive | [M+H]⁺ | Precise mass measurement to confirm the elemental formula C₉H₁₁BrN⁺. |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful non-destructive analytical technique used to identify the functional groups present in a molecule by analyzing its vibrational modes. For 7-bromo-6-methylindoline, both Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide a detailed fingerprint of its molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum displays absorption bands characteristic of specific functional groups and structural features. In the case of 7-bromo-6-methylindoline, the FTIR spectrum is expected to exhibit several key absorption bands that confirm its structure.

The presence of the N-H group in the indoline (B122111) ring is typically identified by a stretching vibration in the range of 3300-3500 cm⁻¹. For instance, the N-H stretching vibration in indole (B1671886) is observed at 3406 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations of the benzene (B151609) ring are expected to appear between 3000 and 3100 cm⁻¹. researchgate.net The aliphatic C-H stretching vibrations of the methyl group and the five-membered ring will likely be observed in the 2850-2960 cm⁻¹ region.

The C=C stretching vibrations of the aromatic ring typically give rise to strong absorptions in the 1450-1600 cm⁻¹ region. researchgate.net For example, in indole, these are seen at 1508 cm⁻¹ and 1577 cm⁻¹. researchgate.net The C-N stretching vibration of the indoline ring is also expected in the fingerprint region. The presence of the bromo-substituent is indicated by a C-Br stretching vibration, which typically appears in the low-frequency region of the spectrum, often between 500 and 600 cm⁻¹. researchgate.net For example, a compound containing a –Br group showed a strong absorption in the region of 576 cm⁻¹. researchgate.net

A summary of the expected characteristic FTIR absorption bands for 7-bromo-6-methylindoline is presented in Table 1.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (CH₃, CH₂) | Stretching | 2850 - 2960 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1350 |

| C-Br | Stretching | 500 - 600 |

This table presents expected values based on typical ranges for the specified functional groups.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of 7-bromo-6-methylindoline would provide further confirmation of its structure.

The indole ring, a core component of the indoline structure, has a well-characterized Raman spectrum. nih.govacs.org A notable feature in the Raman spectra of indole derivatives is the indole ring vibration, which is often observed around 758 cm⁻¹. nih.gov The aromatic C-H stretching vibrations are also active in the Raman spectrum, typically appearing in the 3000-3100 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring are expected to produce strong Raman bands in the 1400-1600 cm⁻¹ range. The methyl group attached to the ring would also exhibit characteristic C-H bending and stretching modes.

Computational studies, such as those using Density Functional Theory (DFT), are often employed to predict and assign Raman bands for complex molecules like indole derivatives. nih.govacs.orgarxiv.org These studies help in the precise assignment of vibrational modes to the observed Raman signals.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

Electronic spectroscopy provides information about the electronic structure of a molecule by studying the transitions between different electronic energy levels upon absorption or emission of light.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of 7-bromo-6-methylindoline is expected to show absorption bands characteristic of the indoline chromophore.

Indoline itself exhibits distinct ¹Lₐ and ¹Lₑ states. acs.org The absorption spectrum of indoline derivatives is influenced by the substituents on the aromatic ring. For 7-bromo-6-methylindoline, the bromine and methyl groups will cause shifts in the absorption maxima (λₘₐₓ) compared to unsubstituted indoline. The bromine atom, being a halogen, can act as an auxochrome and may cause a bathochromic (red) shift of the absorption bands. The methyl group, being an electron-donating group, can also influence the electronic transitions.

The UV-Vis spectrum of a similar compound, 7-methylindole, shows a maximum absorption wavelength at 296 nm. researchgate.net It is expected that 7-bromo-6-methylindoline would have a similar absorption profile, with potential shifts due to the bromo substituent. A summary of expected UV-Vis absorption data is provided in Table 2.

| Solvent | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Ethanol | ~290 - 310 | Data not available |

| Cyclohexane | ~285 - 305 | Data not available |

This table presents estimated values based on data for similar indole and indoline derivatives.

Fluorescence and Phosphorescence Studies

Fluorescence and phosphorescence are emission processes that occur after a molecule has absorbed light. Fluorescence is the emission of light from an excited singlet state, while phosphorescence is emission from an excited triplet state. These techniques are sensitive to the molecular environment and can provide insights into the excited state properties of a molecule.

The fluorescence properties of indoline derivatives are well-documented. acs.orgnih.govuu.sediva-portal.org Indoline has a fluorescence lifetime of 4 to 7 ns in non-aqueous solvents. acs.org The fluorescence of indoline derivatives can be influenced by factors such as solvent polarity and the presence of specific functional groups. For example, cyano-substituted indolines show solvent-induced fluorescence quenching. nih.gov The fluorescence quantum yield and lifetime are important parameters that can be determined from these studies.

For 7-bromo-6-methylindoline, the presence of the heavy bromine atom could potentially enhance intersystem crossing from the singlet to the triplet state, which might lead to a decrease in fluorescence quantum yield and an increase in phosphorescence. The fluorescence emission maximum would likely be at a longer wavelength than the absorption maximum.

X-ray Crystallography for Solid-State Structure Determination

The indoline ring system has a specific geometry, and the positions of the bromo and methyl substituents on the benzene ring would be precisely determined through X-ray crystallography. The analysis would reveal the crystal packing, including any intermolecular interactions such as hydrogen bonding involving the N-H group. A summary of expected crystallographic data, based on related structures, is presented in Table 3.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| C-Br bond length | ~1.90 Å |

| C-N bond length | ~1.38 Å |

| C-C (aromatic) bond length | ~1.39 - 1.41 Å |

This table presents expected values based on typical crystallographic data for similar bromo-substituted indole derivatives.

Applications of 7 Bromo 6 Methylindoline and Its Derivatives in Advanced Materials and Organic Synthesis

Role as a Key Building Block in Complex Organic Synthesis

The strategic positioning of a reactive bromine atom and a methyl group makes 7-Bromo-6-methylindoline and its oxidized form, 7-bromo-6-methylindole, valuable starting materials for constructing intricate molecular architectures. The bromine atom serves as a handle for various cross-coupling reactions, while the indole (B1671886)/indoline (B122111) core provides a foundation for building fused ring systems.

Synthesis of Polycyclic Heterocyclic Scaffolds

7-Bromo-6-methylindoline derivatives are instrumental in the synthesis of polycyclic fused heterocyclic systems, which are central to many areas of chemical and pharmaceutical research. The indoline structure can participate in cycloaddition reactions to form complex, multi-ring scaffolds. For instance, methodologies involving [4+2] cycloadditions with 2,3-unsubstituted indoles have been developed to synthesize tetracyclic fused ring systems like tetrahydro-1H-pyridazino[3,4-b]indoles. nih.gov These reactions demonstrate the utility of the indoline core in building complex heterocyclic frameworks. Furthermore, the synthesis of polycyclic fused indoline scaffolds can be achieved through substrate-guided reactivity switches, allowing for the creation of diverse molecular structures. nih.govnih.gov Lewis acid-mediated domino reactions of bromo-methylindoles with various arenes and heteroarenes provide a direct pathway to annulated carbazoles, which are important polycyclic aromatic heterocycles. rsc.org

Construction of Novel Diheterocycles

The reactivity of the bromo-substituted indole core enables the construction of novel diheterocyclic compounds. A key example is the synthesis of diindolylamines through palladium-catalyzed Buchwald-Hartwig amination. acs.org This reaction couples a bromoindole, such as a derivative of 7-bromo-6-methylindole, with an aminoindole. acs.org The resulting diindolylamine structures link two indole units via a nitrogen bridge, creating a unique molecular topology with potential applications in materials and medicinal chemistry. The investigation into the coupling of unprotected indoles has been a subject of study to streamline the synthesis of these complex molecules. acs.org

Intermediate for Functionalized Carbazole (B46965) Derivatives

Carbazole and its derivatives are a critical class of nitrogen-containing tricyclic heterocycles known for their wide band gap and charge transport properties, making them essential in optoelectronic devices. metu.edu.trmetu.edu.tr Bromo-substituted indoles, including structures related to 7-bromo-6-methylindole, are key intermediates in the synthesis of functionalized carbazoles. metu.edu.trmetu.edu.tr

One powerful method for this transformation is the Diels-Alder reaction, where an indole-based diene reacts with a dienophile to form the carbazole skeleton. metu.edu.trmetu.edu.tr Research has focused on optimizing these reactions using different catalysts, solvents, and temperatures to achieve high yields of the desired carbazole cycloadducts. metu.edu.trmetu.edu.tr Additionally, palladium-catalyzed reactions, such as Stille coupling followed by reductive N-heteroannulation, provide an efficient route to carbazolones, which are precursors to carbazole alkaloids. wvu.edu Various synthetic strategies, including domino reactions and cascade annulations catalyzed by Lewis acids like ZnBr₂ or FeCl₃, have been developed to construct the carbazole nucleus from bromo-methylindoles. rsc.orgnih.gov

Contributions to Material Science

The unique electronic characteristics of the indole ring system, modulated by substituents like bromine and methyl groups, make these compounds highly promising for applications in material science. smolecule.com Derivatives of 7-bromo-6-methylindole are being explored for their potential in creating novel organic materials with tailored electronic and photophysical properties. smolecule.com

Development of Organic Electronics and Photonic Materials

Indole derivatives are recognized for their utility in organic electronics and photonic materials due to their distinct electronic properties. smolecule.com The carbazole structures synthesized from bromo-indole precursors are particularly significant in this field. metu.edu.trmetu.edu.tr These carbazole derivatives are investigated for their potential use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells. metu.edu.trmetu.edu.tr The photophysical properties of these newly synthesized compounds are studied to determine their suitability for such applications. metu.edu.trmetu.edu.tr The molecular structure, including the presence and position of substituents, can be fine-tuned to achieve desired characteristics like efficient charge transport and light absorption/emission.

Applications in Organic Semiconductors and Dyes

The chemical properties of 7-bromo-6-methylindoline and its derivatives make them suitable for the development of advanced materials, including organic semiconductors. smolecule.com Research into indole derivatives has shown promise for creating more efficient electronic devices. Specifically, tert-butyl 3-bromo-7-methyl-1H-indole-1-carboxylate is listed as a material for high-quality organic semiconductors and dye-sensitized solar cell (DSSC) materials. chemscene.com The unique electronic structure of these indole derivatives can be harnessed to design molecules that act as semiconductors or as functional dyes in various technological applications.

Precursors for Polymer Synthesis and Functional Coatings

The 7-bromo-6-methylindoline framework is a versatile precursor for creating specialized polymers and functional coatings due to its inherent chemical functionalities. The bromine atom at the 7-position is particularly significant, serving as a key site for cross-coupling reactions, which are fundamental to the synthesis of advanced conjugated polymers. Methodologies such as Suzuki, Stille, and Heck couplings can utilize the C-Br bond to construct polymer backbones with precisely controlled electronic and photophysical properties.

Indoline derivatives have been successfully incorporated into a variety of polymer systems to impart specific functions. For instance, the inclusion of indole- and isatin-based moieties into hyperbranched polyesters has been explored for creating nonionic antimicrobial materials. nih.gov While these polymers may exhibit limited miscibility with some common biodegradable polyesters like polycaprolactone, indole-based hyperbranched polyesters have shown miscibility up to 20%, a feature attributed to hydrogen bonding between the indole N-H group and the polyester's carbonyl group. nih.gov

In the realm of functional coatings, indole derivatives are crucial for developing environmentally friendly marine antifouling solutions. bohrium.com Research has demonstrated that incorporating indole structures into zinc acrylate (B77674) resins can yield self-polishing coatings with significant biological activity. bohrium.comnih.gov These coatings function by inhibiting group sensing in microorganisms and disrupting calcium ion homeostasis in algal cells, thereby preventing biofouling. bohrium.com The self-polishing nature of the resin allows for the continuous renewal of the surface, which helps in detaching already settled organisms. mdpi.com The use of a bromo-substituted indole precursor in such systems is particularly advantageous; for example, a resin containing 9% of N-(1H-5-bromoindole-3-methylene) (BIAM) exhibited high inhibition rates against E. coli and Prymnesium parvum. nih.gov This highlights the potential of bromo-substituted indolines, such as 7-bromo-6-methylindoline, as monomers for functional antifouling polymer coatings.

Table 1: Applications of Indoline Derivatives in Polymer Science

| Polymer/Coating Type | Role of Indoline Derivative | Key Functional Outcome | Potential Application |

| Conjugated Polymers | Monomer via cross-coupling at the bromo-position. | Tunable optoelectronic properties. | Organic Electronics, Sensors |

| Antimicrobial Polyesters | Functional monomer (e.g., isatin-grafted). nih.gov | Contact-killing antibacterial effect. acs.org | Medical device coatings, antimicrobial plastics |

| Antifouling Coatings | Side-chain functional group in acrylate resins. nih.govmdpi.com | Self-polishing, biocide release. bohrium.com | Marine and naval vessel hull protection |

Development of Novel Synthetic Reagents and Catalysts Utilizing the 7-Bromo-6-methylindoline Framework

The structural rigidity and synthetic accessibility of the indoline core make it an excellent scaffold for designing sophisticated reagents and catalysts. acs.orgnih.gov The specific substitution pattern of 7-bromo-6-methylindoline offers distinct advantages for creating highly specialized molecules for asymmetric catalysis and organocatalysis.

Ligand Design for Asymmetric Catalysis

Asymmetric catalysis relies on chiral ligands to control the stereochemical outcome of a chemical reaction. Indole-based structures are recognized as important frameworks for chiral ligands and catalysts. acs.orgnih.gov The 7-bromo-6-methylindoline scaffold is a prime candidate for the development of novel chiral ligands for several reasons:

Site-Specific Functionalization: The bromine atom at the C7 position provides a reliable and versatile handle for introducing chelating groups (e.g., phosphines, oxazolines, or amines) through well-established methodologies like lithium-halogen exchange followed by quenching with an electrophile, or through palladium-catalyzed cross-coupling reactions.

Steric and Electronic Tuning: The methyl group at the C6 position, adjacent to the site of functionalization, can exert significant steric influence on the catalytic pocket, which is crucial for achieving high levels of enantioselectivity. The electronic nature of the indoline ring can also be modulated by these substituents, impacting the reactivity of the metal center it coordinates to.

Structural Rigidity: The fused bicyclic structure of the indoline core provides a rigid backbone, which is a desirable feature in chiral ligands as it reduces conformational flexibility and helps to create a well-defined chiral environment around the metal catalyst.

Indoline-based ligands have shown promise in various asymmetric reactions. acs.org The development of these ligands often starts from functionalized indoline precursors, establishing a clear path for the application of 7-bromo-6-methylindoline as a key starting material.

Table 2: Potential Asymmetric Reactions Utilizing Ligands Derived from an Indoline Scaffold

| Reaction Type | Metal Catalyst | Role of Indoline-Based Ligand | Example Transformation |

| Asymmetric Hydrogenation | Rhodium, Iridium | Creates a chiral environment for H₂ addition. | Ketone to Chiral Alcohol |

| Asymmetric Allylic Alkylation | Palladium | Controls stereochemistry of nucleophilic attack. | Allylic Acetate + Malonate |

| Heck Reaction | Palladium | Induces enantioselectivity in C-C bond formation. | Olefin + Aryl Halide |

| Cycloaddition Reactions | Copper, Lewis Acids | Directs the facial selectivity of the approach. | Diene + Dienophile |

Precursors for Specialized Organocatalysts

Organocatalysis, which uses small organic molecules to catalyze chemical reactions, has become a cornerstone of modern synthetic chemistry. Chiral indole and indoline derivatives are frequently used as backbones for potent organocatalysts. acs.orgnih.govresearchgate.net These catalysts often operate by forming transient covalent intermediates with substrates, such as enamines or iminium ions, using the nitrogen atom of the indoline ring.

The 7-bromo-6-methylindoline framework can be elaborated into a variety of specialized organocatalysts. For instance, a chiral amine or other catalytic moiety can be installed at the nitrogen or C2-position to create a catalyst for asymmetric Michael additions, aldol (B89426) reactions, or Mannich reactions. The substituents on the aromatic ring play a critical role in catalyst performance:

The bromo-substituent can be retained to modulate the electronic properties of the catalyst or can be converted into other functional groups, such as a hydrogen-bond donor (e.g., a thiourea (B124793) or amide group), which can provide secondary interactions to help organize the transition state and enhance stereoselectivity.

The methyl group provides steric bulk that can help to differentiate the two faces of the reactive intermediate, leading to higher enantiomeric excess in the final product.

Research has highlighted that indole-based chiral heterocycles can themselves possess promising catalytic activities for asymmetric transformations. acs.orgresearchgate.net The strategic design of catalysts based on the 7-bromo-6-methylindoline scaffold allows for fine-tuning of both steric and electronic factors to optimize performance for specific reactions.

Table 3: Organocatalytic Applications of Chiral Indoline Scaffolds

| Activation Mode | Indoline Moiety's Role | Typical Reaction | Potential Role of 7-Bromo-6-methyl Substituents |

| Enamine Catalysis | Forms a chiral enamine with carbonyl compounds. | Asymmetric Michael Addition | Steric hindrance (methyl) and electronic tuning (bromo). |

| Iminium Catalysis | Forms a chiral iminium ion with α,β-unsaturated aldehydes. | Asymmetric Diels-Alder | Directing steric bulk and modulating LUMO energy. |

| Brønsted Acid Catalysis | Can be functionalized to carry acidic groups (e.g., via bromo-group conversion). | Friedel-Crafts Alkylation | Anchoring catalytic sites and influencing acidity. |

| Hydrogen Bonding Catalysis | Bromo-group can be replaced with H-bond donors (thiourea, etc.). | Anion-Binding Catalysis | Providing secondary, non-covalent organizing interactions. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-Bromo-6-methyl-indoline, and what critical reaction conditions optimize yield and purity?

- Methodological Answer : The synthesis typically involves halogenation (e.g., bromination at the 7-position) and alkylation/methylation steps. Key conditions include:

- Temperature control : Low temperatures (0–5°C) during bromination to minimize side reactions like dihalogenation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for substitution reactions .

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to introduce functional groups .

- Validation : Reaction progress should be monitored via TLC, and purity assessed using HPLC or GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they identify?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methyl at C6, bromine at C7) and electronic effects from bromine (deshielding of adjacent protons) .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 226.0) and isotopic patterns for bromine .

- X-ray crystallography : SHELXT or Olex2 software resolves crystal packing and bond angles, critical for confirming regiochemistry .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer : The compound serves as:

- A scaffold for kinase inhibitors : Bromine and methyl groups act as directing motifs for Suzuki-Miyaura couplings to append pharmacophores .

- A precursor for fluorescent probes : Functionalization at the indoline nitrogen enables conjugation with imaging tags (e.g., BODIPY) .

Advanced Research Questions

Q. How can researchers resolve contradictory crystallographic data when determining the structure of this compound derivatives?

- Methodological Answer :

- Dual refinement strategies : Use SHELXL for least-squares refinement and SHELXE for density modification to address disorder or twinning .

- Cross-validation : Compare crystallographic data with spectroscopic results (e.g., NMR coupling constants) to confirm bond geometries .

- Multi-program validation : Tools like PLATON or Mercury assess data quality (e.g., R-factor, residual density) .

Q. What strategies mitigate competing reaction pathways during the synthesis of halogenated indoline derivatives?

- Methodological Answer :

- Protecting groups : Use Boc or Fmoc groups to block reactive sites (e.g., indoline nitrogen) during bromination .

- Temperature modulation : Slow addition of brominating agents (e.g., NBS) at sub-zero temperatures reduces polybromination .

- Computational guidance : DFT calculations predict regioselectivity (e.g., Fukui indices for electrophilic attack sites) .

Q. How do solvent polarity and substituent effects influence the regioselectivity of electrophilic substitutions in this compound?

- Methodological Answer :

- Solvent effects : Polar solvents (e.g., DMF) stabilize transition states, favoring para-substitution relative to bromine .

- Substituent directing : The methyl group at C6 sterically hinders ortho positions, directing electrophiles to meta or para sites.

- Hammett analysis : Quantify electronic effects using σ⁺ values to predict reactivity trends .

Q. What computational methods are employed to predict the reactivity and stability of this compound under various experimental conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO vs. THF) to optimize reaction media .

- QSPR models : Corrogate structural descriptors (e.g., logP, polar surface area) with bioavailability for drug design .

Data Analysis and Contradiction Management

Q. How should researchers analyze conflicting biological activity data for this compound derivatives across studies?

- Methodological Answer :

- Dose-response validation : Replicate assays (e.g., IC₅₀ in kinase inhibition) using standardized protocols (e.g., ATP concentration, incubation time) .

- Meta-analysis : Pool data from PubChem or ChEMBL to identify outliers and consensus trends .

- Structural analogs : Compare with 6-Bromo-5-methyl-indoline to isolate methyl/bromine contributions to activity .

Q. What experimental controls are essential when evaluating the stability of this compound in aqueous vs. non-aqueous media?

- Methodological Answer :

- Accelerated stability studies : Expose the compound to varying pH (1–13) and temperatures (25–60°C), monitoring degradation via LC-MS .

- Radical scavengers : Add BHT or ascorbic acid to assess oxidative degradation pathways .

- Isotopic labeling : Use ¹⁸O-water to trace hydrolysis mechanisms .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.